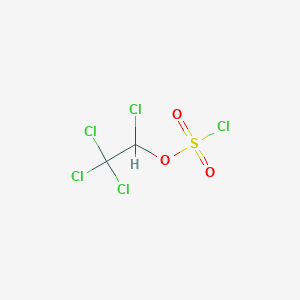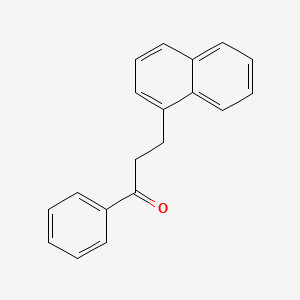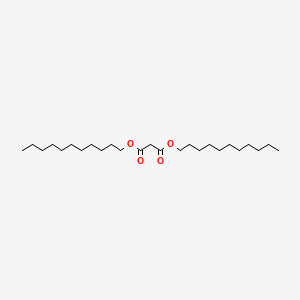
Diundecyl propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diundecyl propanedioate is an organic compound belonging to the class of esters. It is a derivative of propanedioic acid (malonic acid) where both carboxyl groups are esterified with undecyl alcohol. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of flexible plastics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diundecyl propanedioate can be synthesized through the esterification of propanedioic acid with undecyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water using azeotropic distillation. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Diundecyl propanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propanedioic acid and undecyl alcohol.
Transesterification: This reaction involves the exchange of the undecyl group with another alcohol in the presence of a catalyst.
Oxidation: Under strong oxidative conditions, the undecyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Propanedioic acid and undecyl alcohol.
Transesterification: New esters with different alcohol groups.
Oxidation: Carboxylic acids derived from the oxidation of undecyl groups.
Aplicaciones Científicas De Investigación
Diundecyl propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological membranes due to its ester structure.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used as a plasticizer in the production of flexible PVC and other polymers, enhancing their flexibility and durability
Mecanismo De Acción
The mechanism of action of diundecyl propanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its ester structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Diundecyl propanedioate can be compared with other similar compounds such as:
Diethyl propanedioate:
Diisononyl phthalate: Another plasticizer used in PVC production, known for its high efficiency and low volatility.
Diisodecyl phthalate: Similar to diisononyl phthalate, used in flexible plastics and known for its good aging properties
Conclusion
This compound is a versatile compound with significant applications in both scientific research and industrial processes. Its ability to act as a plasticizer makes it valuable in the production of flexible plastics, while its chemical properties allow for various reactions and applications in organic synthesis.
Propiedades
Número CAS |
90256-23-8 |
|---|---|
Fórmula molecular |
C25H48O4 |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
diundecyl propanedioate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-11-13-15-17-19-21-28-24(26)23-25(27)29-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
Clave InChI |
LICACDNCTRZVDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
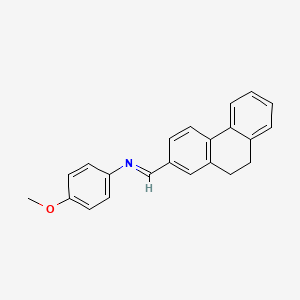
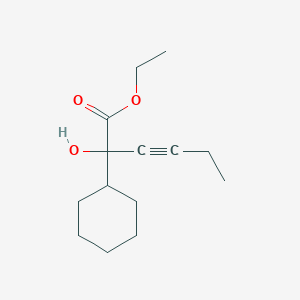
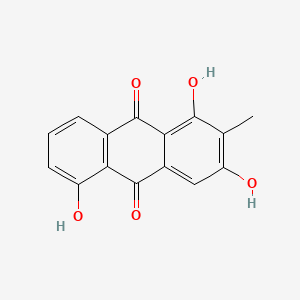
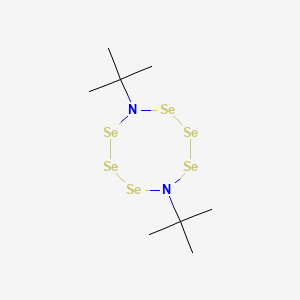
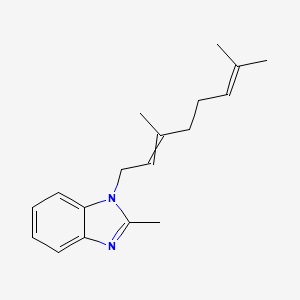
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
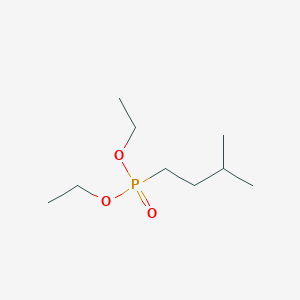
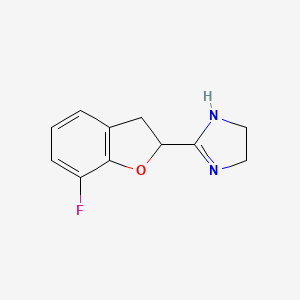
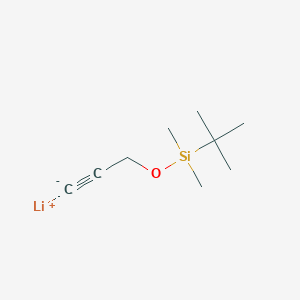
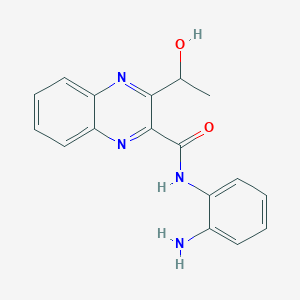
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
